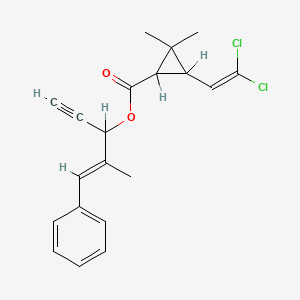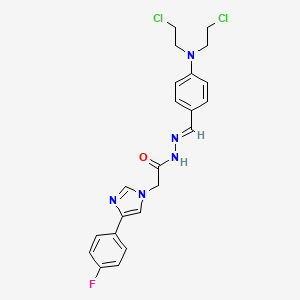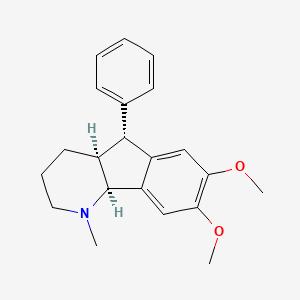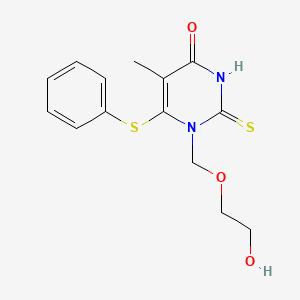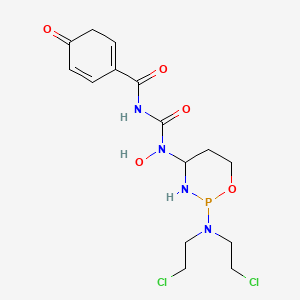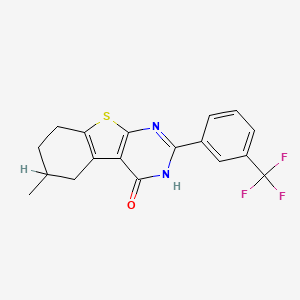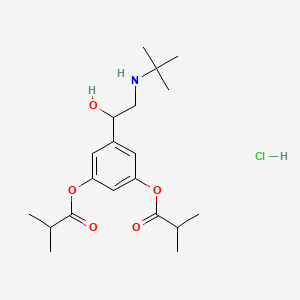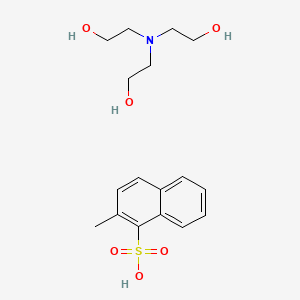
Einecs 299-560-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’‘-nitrilotris [ethanol] (1:1), involves several steps. The primary synthetic route includes the sulfonation of 2-methylnaphthalene followed by the reaction with 2,2’,2’'-nitrilotris [ethanol]. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’'-nitrilotris [ethanol] (1:1), has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’'-nitrilotris [ethanol] (1:1), stands out due to its unique combination of a naphthalene ring and a sulfonic acid group. Similar compounds include:
Naphthalene-1-sulphonic acid: Lacks the methyl group and the nitrilotris [ethanol] component.
2-methylnaphthalene: Does not have the sulfonic acid group.
Naphthalene-2-sulphonic acid: The sulfonic acid group is positioned differently on the naphthalene ring.
This uniqueness makes it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
93892-74-1 |
|---|---|
Molecular Formula |
C17H25NO6S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S.C6H15NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;8-4-1-7(2-5-9)3-6-10/h2-7H,1H3,(H,12,13,14);8-10H,1-6H2 |
InChI Key |
LDOKXOHOFMXIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


